What is Fluorofurimazine and its chemical properties?
What is Fluorofurimazine and its chemical properties?
An in-depth exploration of the chemical properties, synthesis, and applications of a novel bioluminescent substrate for enhanced in vivo imaging.
Fluorofurimazine (FFz) has rapidly emerged as a key tool in bioluminescence imaging, offering researchers unprecedented sensitivity and clarity in tracking biological processes within living organisms. This technical guide provides a comprehensive overview of Fluorofurimazine, tailored for researchers, scientists, and drug development professionals. We delve into its core chemical properties, mechanism of action, and provide detailed experimental protocols and data presented for practical application.
Core Chemical Properties of Fluorofurimazine
Fluorofurimazine is a synthetic analog of furimazine, the substrate for the highly sensitive NanoLuc® luciferase. Its chemical structure is formally named 6-(3-amino-2-fluorophenyl)-8-[(2-fluorophenyl)methyl]-2-(2-furanylmethyl)-Imidazo[1,2-a]pyrazin-3(7H)-one. The introduction of fluorine atoms into the furimazine scaffold significantly enhances its physicochemical properties, most notably its aqueous solubility. This improved solubility allows for the administration of higher, more effective doses in vivo, leading to brighter and more sustained bioluminescent signals compared to its predecessor.[1]
| Property | Value | Reference(s) |
| Chemical Formula | C₂₄H₁₈F₂N₄O₂ | |
| Molecular Weight | 432.42 g/mol | |
| CAS Number | 2412089-96-2 | |
| Purity | ≥98% | |
| Appearance | Powder | |
| Storage | -20°C, protected from light | |
| Stability | >2 years under proper storage | |
| Solubility | Soluble in DMSO. Exhibits enhanced aqueous solubility compared to furimazine, especially when formulated with excipients like Poloxamer-407. | [1] |
| Emission Maximum | ~460 nm (with NanoLuc luciferase) | [1] |
Mechanism of Action: The Engine of Bioluminescence
Fluorofurimazine functions as a substrate for the engineered luciferase, NanoLuc. The NanoLuc enzyme, derived from the deep-sea shrimp Oplophorus gracilirostris, catalyzes the oxidation of Fluorofurimazine in an ATP-independent reaction.[2] This enzymatic reaction results in the generation of a high-intensity, glow-type luminescence with an emission maximum at approximately 460 nm.[1] The enhanced brightness of the NanoLuc-Fluorofurimazine system, reported to be up to 150 times brighter than firefly or Renilla luciferase systems, allows for the sensitive detection of biological events.[2]
Experimental Protocols
In Vivo Bioluminescence Imaging Workflow
The enhanced bioavailability of Fluorofurimazine makes it particularly well-suited for in vivo imaging studies. The general workflow for such an experiment is outlined below.
Detailed Methodologies:
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Animal Models: Studies typically utilize mice or other small animal models that have been genetically engineered to express NanoLuc luciferase in specific cells or tissues of interest.
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Fluorofurimazine Preparation: Due to its improved, yet still limited, aqueous solubility, Fluorofurimazine is often formulated with excipients. A common formulation involves reconstituting lyophilized Fluorofurimazine and Poloxamer-407 with sterile phosphate-buffered saline (PBS) or Dulbecco's PBS (DPBS).[1]
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Administration: The prepared Fluorofurimazine solution is typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. The optimal route and dosage should be determined empirically for each experimental model.
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Imaging: Immediately following substrate administration, animals are anesthetized and placed in a bioluminescence imaging system equipped with a sensitive CCD camera. A time-course of images is acquired to capture the peak light emission and signal kinetics.
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Data Analysis: Regions of interest (ROIs) are drawn around the anatomical areas of expected luciferase activity. The total photon flux (photons/second) within these ROIs is quantified using the imaging system's software. This allows for the quantitative comparison of bioluminescent signals between different groups or time points.
Cytotoxicity Assay
It is crucial to ensure that the observed biological effects are not due to the toxicity of the substrate itself. The following protocol outlines a method for assessing the cytotoxicity of Fluorofurimazine.
Materials:
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Cell line of interest (e.g., A549, HEK293)
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Complete cell culture medium
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Fluorofurimazine
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Furimazine (for comparison)
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96-well clear-bottom white plates
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Cell viability reagent (e.g., CellTiter-Glo®)
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Luminometer
Procedure:
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Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
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The following day, prepare serial dilutions of Fluorofurimazine and a control substrate like furimazine in complete cell culture medium.
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Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the substrates. Include wells with medium only as a background control and wells with untreated cells as a negative control.
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Incubate the plate for a period relevant to the planned in vivo experiments (e.g., 24-48 hours).
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After the incubation period, bring the plate to room temperature.
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Add the cell viability reagent to each well according to the manufacturer's instructions.
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Measure the luminescence using a plate reader.
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Calculate cell viability as a percentage of the signal from the untreated control cells after subtracting the background signal.
Synthesis of Fluorofurimazine
While a detailed, step-by-step synthetic protocol for Fluorofurimazine is not publicly available in peer-reviewed literature to date, the general synthetic strategies for the imidazo[1,2-a]pyrazin-3(7H)-one core are established. These methods typically involve a multi-step process. A plausible, though not definitively published, high-level synthetic approach is outlined below. The synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives can often be achieved through a one-pot, three-component condensation reaction. This typically involves an aminopyrazine, an aldehyde, and an isocyanide. For the specific substitutions present in Fluorofurimazine, a multi-step synthesis is more likely.
General Synthetic Steps for Imidazo[1,2-a]pyrazines:
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Condensation: The synthesis often begins with the condensation of a substituted 2-aminopyrazine with a substituted α-haloketone. The specific starting materials for Fluorofurimazine would contain the necessary furan (B31954) and fluorophenyl moieties.
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Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the core imidazo[1,2-a]pyrazine ring system.
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Functionalization: Subsequent reaction steps would be required to introduce the remaining substituents at the C6 and C8 positions of the imidazo[1,2-a]pyrazine core. This could involve cross-coupling reactions or other standard organic transformations.
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Purification: The final product would be purified using techniques such as column chromatography and recrystallization to yield high-purity Fluorofurimazine.
Researchers interested in the synthesis of Fluorofurimazine are encouraged to consult the literature on the synthesis of substituted imidazo[1,2-a]pyrazines for more detailed methodologies.
Conclusion
Fluorofurimazine represents a significant advancement in the field of bioluminescence imaging. Its enhanced chemical properties, particularly its improved aqueous solubility, lead to brighter and more sustained signals in vivo, enabling researchers to study biological processes with greater sensitivity and precision. This technical guide provides a foundational understanding of Fluorofurimazine's properties, mechanism, and application, serving as a valuable resource for the scientific community. As research continues, the development of even more advanced substrates will undoubtedly further expand the capabilities of bioluminescence imaging in drug discovery and biomedical research.
